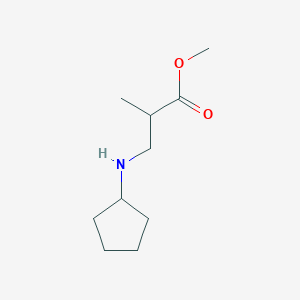![molecular formula C11H16N2O2 B6352582 Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate CAS No. 1154917-04-0](/img/structure/B6352582.png)
Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate” is a chemical compound . It has an empirical formula of C9H12N2O2 and a molecular weight of 180.20 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)CCNC1=NC=CC=C1 . This indicates that the compound contains a pyridine ring attached to a propanoate group via a methylamino linkage . Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 180.20 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate serves as a critical intermediate in the synthesis of various heterocyclic compounds due to its unique chemical structure and reactivity. This compound is used as a building block for creating a wide range of heterocyclic molecules, including but not limited to pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its versatility in chemical reactions stems from its reactive sites, which allow for the incorporation into diverse chemical frameworks, thereby facilitating the development of novel compounds with potential biological and pharmacological activities (Gomaa & Ali, 2020).
Biodegradable Polymers
Research on biodegradable polymers has identified this compound as a potential monomer in the synthesis of polymeric materials. These materials are designed for specific applications in tissue engineering, where they can be used to create scaffolds that support cell growth and tissue regeneration. The degradation rate of these polymers can be finely tuned, making them suitable for various biomedical applications, from drug delivery systems to temporary implants that degrade in the body over time (Bhaw-Luximon et al., 2014).
Drug Delivery Systems
In the field of drug delivery, this compound has been explored for its potential in creating novel nanocarriers. These carriers are designed to encapsulate therapeutic agents, protecting them from degradation before reaching their target site in the body. The compound's chemical structure allows for the modification of the carrier's surface properties, enhancing drug solubility, and enabling controlled release mechanisms. This approach aims to improve the efficacy and safety profiles of drugs by optimizing their pharmacokinetic properties and reducing side effects (Jouyban et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-(pyridin-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-12-8-10-5-3-4-6-13-10/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYSGBLPGDYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)
![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)
![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)